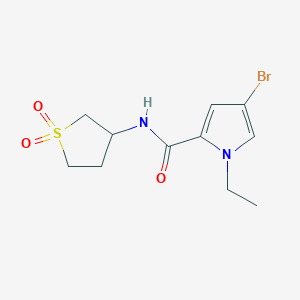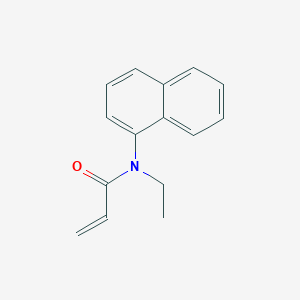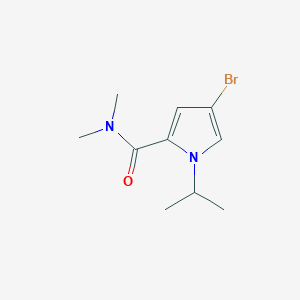
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide, also known as BRD-0705, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications.
Mecanismo De Acción
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated lysine residues on histones. This inhibits the recruitment of transcriptional machinery to target genes, resulting in the downregulation of gene expression. This mechanism of action has been found to be effective in inhibiting the growth of cancer cells and reducing inflammation.
Biochemical and Physiological Effects:
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to improve immune function by enhancing the activity of natural killer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide in lab experiments is its specificity for BET proteins, which reduces the likelihood of off-target effects. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been found to have good pharmacokinetic properties, making it a promising candidate for drug development. However, one limitation of using 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide. One potential application is in the treatment of cancer, where it has shown promising results in preclinical studies. Additionally, 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide could be used in combination with other therapies to enhance their efficacy. Another future direction is in the development of more potent and selective inhibitors of BET proteins, which could improve the therapeutic potential of this class of compounds. Finally, further studies are needed to fully elucidate the mechanism of action and potential side effects of 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide.
Métodos De Síntesis
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide can be synthesized through a multi-step process involving the reaction of 1-ethyl-2-methylpyrrole-3-carboxylic acid with thionyl chloride, followed by the reaction with 1,1-dioxothiolan-3-ylamine and 4-bromoaniline. The final product is purified through column chromatography to obtain pure 4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide.
Aplicaciones Científicas De Investigación
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide has been shown to have potential therapeutic applications in various diseases, including cancer, inflammation, and infectious diseases. It has been found to inhibit the activity of bromodomain and extra-terminal domain (BET) proteins, which are involved in the regulation of gene expression. BET proteins have been implicated in the development of various diseases, making them a promising therapeutic target.
Propiedades
IUPAC Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3S/c1-2-14-6-8(12)5-10(14)11(15)13-9-3-4-18(16,17)7-9/h5-6,9H,2-4,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBGLWXSIHDPFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=C1C(=O)NC2CCS(=O)(=O)C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(1,1-dioxothiolan-3-yl)-1-ethylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)
![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)



![2-[(4-Bromo-1-ethylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7556907.png)



